molecular formula C19H25N3O B11091644 3-({6-[2-(Pyridin-3-yl)piperidin-1-yl]hex-4-yn-2-yl}oxy)propanenitrile

3-({6-[2-(Pyridin-3-yl)piperidin-1-yl]hex-4-yn-2-yl}oxy)propanenitrile

Cat. No.: B11091644
M. Wt: 311.4 g/mol
InChI Key: WUQNJBRYTZCEJM-UHFFFAOYSA-N
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Description

3-({6-[2-(Pyridin-3-yl)piperidin-1-yl]hex-4-yn-2-yl}oxy)propanenitrile is a complex organic compound that features a piperidine and pyridine moiety Piperidine and pyridine are both nitrogen-containing heterocyclic compounds, which are commonly found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6-[2-(Pyridin-3-yl)piperidin-1-yl]hex-4-yn-2-yl}oxy)propanenitrile typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced.

    Formation of the Hex-4-yn-2-yl Linker: This can be synthesized through alkyne coupling reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as chromatography to purify the final product.

    Scalability: Ensuring the process can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-({6-[2-(Pyridin-3-yl)piperidin-1-yl]hex-4-yn-2-yl}oxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the alkyne or nitrile groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield alkanes or amines.

Scientific Research Applications

3-({6-[2-(Pyridin-3-yl)piperidin-1-yl]hex-4-yn-2-yl}oxy)propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancers.

    Biological Studies: The compound can be used to study the interactions of piperidine and pyridine derivatives with biological targets.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-({6-[2-(Pyridin-3-yl)piperidin-1-yl]hex-4-yn-2-yl}oxy)propanenitrile involves its interaction with specific molecular targets. The piperidine and pyridine moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Such as piperine, which is known for its antioxidant and anti-inflammatory properties.

    Pyridine Derivatives: Such as nicotinamide, which is a form of vitamin B3.

Uniqueness

3-({6-[2-(Pyridin-3-yl)piperidin-1-yl]hex-4-yn-2-yl}oxy)propanenitrile is unique due to its combination of piperidine and pyridine moieties linked by a hex-4-yn-2-yl group. This structure provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

3-[6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-2-yloxy]propanenitrile

InChI

InChI=1S/C19H25N3O/c1-17(23-15-7-11-20)8-2-4-13-22-14-5-3-10-19(22)18-9-6-12-21-16-18/h6,9,12,16-17,19H,3,5,7-8,10,13-15H2,1H3

InChI Key

WUQNJBRYTZCEJM-UHFFFAOYSA-N

Canonical SMILES

CC(CC#CCN1CCCCC1C2=CN=CC=C2)OCCC#N

Origin of Product

United States

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